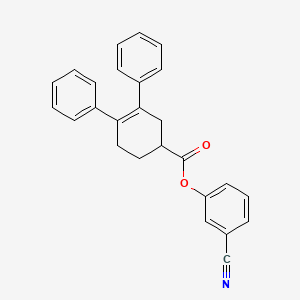![molecular formula C10H18O2 B14512803 7-Methyl-1,5-dioxaspiro[5.5]undecane CAS No. 62715-34-8](/img/structure/B14512803.png)
7-Methyl-1,5-dioxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,5-dioxaspiro[55]undecane is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of diols with ketones under acidic conditions to form spiroketals. One common method is the acid-catalyzed cyclization of 1,7-dioxaspiro[5.5]undecane derivatives . The reaction conditions often include the use of strong acids like sulfuric acid or p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
7-Methyl-1,5-dioxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding spiroketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert spiroketals to spiroalcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted spiro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include spiroketones, spiroalcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-Methyl-1,5-dioxaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 7-Methyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A parent compound with similar structural features but lacking the methyl group.
1,3-Dioxane derivatives: Compounds with similar oxygen-containing rings but different ring sizes and substituents.
1,3-Dithiane derivatives: Sulfur-containing analogs with similar spiro structures.
Uniqueness
7-Methyl-1,5-dioxaspiro[5.5]undecane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its stability under various conditions .
Propiedades
Número CAS |
62715-34-8 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
11-methyl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C10H18O2/c1-9-5-2-3-6-10(9)11-7-4-8-12-10/h9H,2-8H2,1H3 |
Clave InChI |
YIVLQOSPIVWTAW-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC12OCCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



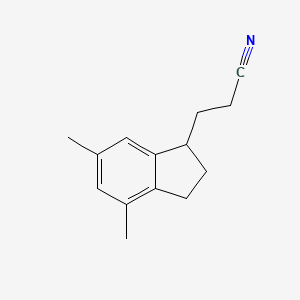
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
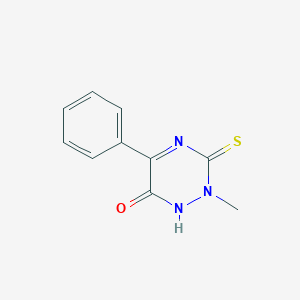
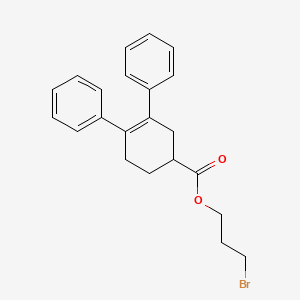

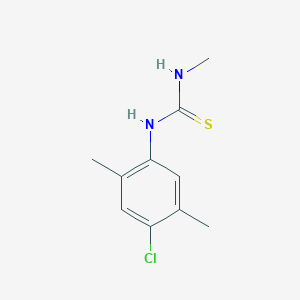
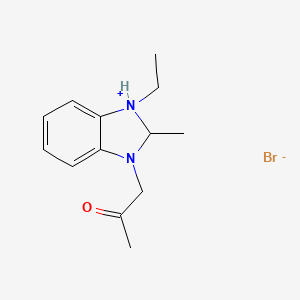
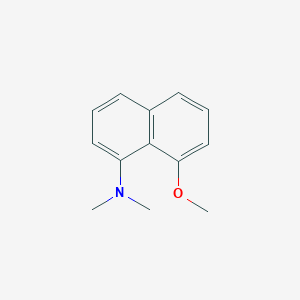
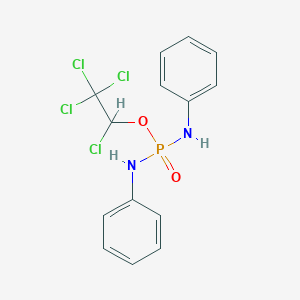
![1-Ethoxy-4-[1-(4-methoxyphenyl)-2,2-dimethylpropyl]benzene](/img/structure/B14512771.png)
![4-[(4-Aminophenyl)sulfanyl]-N,N-dimethylaniline](/img/structure/B14512779.png)
![1-[Ethyl(3-methylphenyl)amino]propan-2-ol](/img/structure/B14512781.png)
